molecular formula C8H6BrN3O2 B1435716 Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1823420-32-1

Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1435716
CAS No.: 1823420-32-1
M. Wt: 256.06 g/mol
InChI Key: NOZJFOQCUQDFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that has been studied for its potential in medicinal chemistry . .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives have been studied for their significant photophysical properties , which could suggest a potential interaction with its targets leading to changes at the molecular level.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

The compound is described as a solid at room temperature , which could influence its bioavailability.

Result of Action

Given the compound’s potential in medicinal chemistry , it is likely that its action results in significant changes at the cellular level.

Action Environment

The compound is described as stable when sealed and stored at room temperature , suggesting that its action and stability could be influenced by environmental conditions such as temperature and humidity.

Preparation Methods

The synthesis of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3-bromopyrazole with ethyl 2-cyanoacetate under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide, followed by cyclization and esterification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Properties

IUPAC Name

methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZJFOQCUQDFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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